molecular formula C9H16O4 B14388423 Butyl (2S)-2-(acetyloxy)propanoate CAS No. 88392-18-1

Butyl (2S)-2-(acetyloxy)propanoate

Cat. No.: B14388423
CAS No.: 88392-18-1
M. Wt: 188.22 g/mol
InChI Key: FRKISMRVEIRXFS-ZETCQYMHSA-N
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Description

Butyl (2S)-2-(acetyloxy)propanoate is an ester derivative characterized by a stereospecific (2S) configuration at the chiral center of the propanoate backbone, with an acetyloxy (-OAc) substituent at the second carbon. This compound is structurally related to intermediates used in pharmaceutical and agrochemical synthesis. Its butyl ester group enhances lipophilicity, influencing solubility and bioavailability, while the acetyloxy group may contribute to metabolic stability or serve as a protecting group in synthetic pathways .

The compound’s applications are inferred from structural analogs in agrochemical patents, where similar esters act as fungicides or intermediates in respiration-inhibiting agents targeting complex III in mitochondrial pathways .

Properties

CAS No.

88392-18-1

Molecular Formula

C9H16O4

Molecular Weight

188.22 g/mol

IUPAC Name

butyl (2S)-2-acetyloxypropanoate

InChI

InChI=1S/C9H16O4/c1-4-5-6-12-9(11)7(2)13-8(3)10/h7H,4-6H2,1-3H3/t7-/m0/s1

InChI Key

FRKISMRVEIRXFS-ZETCQYMHSA-N

Isomeric SMILES

CCCCOC(=O)[C@H](C)OC(=O)C

Canonical SMILES

CCCCOC(=O)C(C)OC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl (2S)-2-(acetyloxy)propanoate typically involves the esterification reaction between butanol and (2S)-2-hydroxypropanoic acid. This reaction is catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product. The reaction can be represented as follows:

Butanol+(2S)-2-hydroxypropanoic acidAcid CatalystButyl (2S)-2-(acetyloxy)propanoate+Water\text{Butanol} + \text{(2S)-2-hydroxypropanoic acid} \xrightarrow{\text{Acid Catalyst}} \text{this compound} + \text{Water} Butanol+(2S)-2-hydroxypropanoic acidAcid Catalyst​Butyl (2S)-2-(acetyloxy)propanoate+Water

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved using continuous flow microreactor systems. These systems offer several advantages, including improved reaction efficiency, better control over reaction conditions, and enhanced safety. The use of flow microreactors allows for the direct introduction of the butoxycarbonyl group into a variety of organic compounds, making the process more versatile and sustainable compared to traditional batch methods .

Chemical Reactions Analysis

Types of Reactions

Butyl (2S)-2-(acetyloxy)propanoate undergoes several types of chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield butanol and (2S)-2-hydroxypropanoic acid.

    Transesterification: The ester can react with another alcohol to form a different ester and butanol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, water.

    Transesterification: Alcohol, acid or base catalyst.

    Reduction: Lithium aluminum hydride, dry ether.

Major Products Formed

    Hydrolysis: Butanol and (2S)-2-hydroxypropanoic acid.

    Transesterification: Different esters and butanol.

    Reduction: Corresponding alcohols.

Scientific Research Applications

Butyl (2S)-2-(acetyloxy)propanoate has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.

    Biology: Employed in the study of esterases and other enzymes that catalyze ester hydrolysis.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form biodegradable polymers.

    Industry: Utilized in the production of fragrances, flavors, and plasticizers.

Mechanism of Action

The mechanism of action of butyl (2S)-2-(acetyloxy)propanoate involves its interaction with esterases, which catalyze the hydrolysis of the ester bond to produce butanol and (2S)-2-hydroxypropanoic acid. This reaction occurs through the formation of a tetrahedral intermediate, which then collapses to release the products. The molecular targets of this compound include the active sites of esterases and other hydrolytic enzymes .

Comparison with Similar Compounds

Structural Analogs in Pharmaceutical Chemistry

Butyl (2S)-2-(acetyloxy)propanoate shares structural homology with taxane derivatives, particularly Baccatin III 13-esters. Key analogs include:

Compound Name Key Features Applications Reference
Baccatin III 13-ester with (2R,3S)-2-hydroxy-3-(propanoylamino)propanoic acid (Propyl analog) Propyl ester, propanoylamino substituent, (2R,3S) configuration Taxane intermediate
Baccatin III 13-ester with (2R,3S)-2-hydroxy-3-(2-methylbutanoylamino)-3-phenylpropanoic acid (sec-Butyl analog) sec-Butyl ester, phenyl group, branched acyl chain Anticancer drug precursor
This compound Butyl ester, acetyloxy group, (2S) configuration Agrochemical intermediate

Key Differences :

  • Substituent Chemistry: The acetyloxy group in this compound contrasts with the amino-acylated groups (e.g., propanoylamino) in taxane analogs, which are critical for binding to β-tubulin in anticancer activity .
  • Stereochemistry : The (2S) configuration differentiates it from (2R,3S) taxane intermediates, impacting molecular recognition in biological systems.

Agrochemical Esters with Butyl Groups

Butyl esters are prevalent in fungicides, though substituents dictate target specificity:

Compound Name Functional Groups Target Site Reference
Fluazifop-P butyl ester Phenoxy-pyridinyl, (R)-configuration Acetyl-CoA carboxylase
Pyraclostrobin Methoxyimino acrylate Complex III (Qo site)
This compound Acetyloxy propanoate Complex III (Qi site?)

Key Differences :

  • Mechanism: Unlike fluazifop-P (a herbicide targeting grasses), this compound is structurally closer to Qi-site inhibitors (e.g., fenpicoxamid derivatives) due to its acetyloxy and pyridine-carbonyl motifs .
  • Hydrolysis Stability: The acetyloxy group may confer slower ester hydrolysis compared to methoxyimino groups in strobilurins like pyraclostrobin, affecting residual activity .

Key Differences :

  • Functionality: The acetyloxy group in this compound offers orthogonal protection compared to the amino group in (S)-butyl 2-aminopropanoate, enabling sequential derivatization in multi-step syntheses .
  • Reactivity: Acetyloxy esters are more resistant to nucleophilic attack than amino esters, altering their utility in peptide coupling or metal-catalyzed reactions.

Research Findings and Implications

  • Stereochemical Impact: The (2S) configuration in this compound may enhance binding affinity to fungal cytochrome b in Qi-site inhibitors, as seen in fenpicoxamid analogs .
  • This contrasts with phenyl-substituted analogs (e.g., sec-butyl Baccatin esters), where bulkier groups impede metabolism .
  • Synthetic Utility : The compound’s stability under acidic conditions (due to the butyl ester) makes it preferable over methyl or ethyl analogs in prolonged reactions .

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